2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(9H-Fluoren-9-yl)methyl (2-amino-2-oxoethyl)carbamate: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a fluorenyl group attached to a carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (9H-Fluoren-9-yl)methyl (2-amino-2-oxoethyl)carbamate typically involves the reaction of fluorenylmethanol with an isocyanate derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate product. The process may involve the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is often catalyzed by a base such as triethylamine.
Industrial Production Methods: In an industrial setting, the production of (9H-Fluoren-9-yl)methyl (2-amino-2-oxoethyl)carbamate may involve large-scale batch reactions. The reaction conditions are optimized to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (9H-Fluoren-9-yl)methyl (2-amino-2-oxoethyl)carbamate can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and mild acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous solvents.
Substitution: Nucleophiles such as amines, alcohols, and thiols under mild to moderate temperatures.
Major Products Formed:
Oxidation: Formation of fluorenone derivatives.
Reduction: Formation of fluorenylmethylamine derivatives.
Substitution: Formation of various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Chemistry: (9H-Fluoren-9-yl)methyl (2-amino-2-oxoethyl)carbamate is used as a protecting group in peptide synthesis. Its stability under various reaction conditions makes it an ideal candidate for protecting amino groups during the synthesis of complex peptides.
Biology: In biological research, this compound is used to study enzyme-substrate interactions. Its unique structure allows it to act as a substrate or inhibitor in enzymatic reactions, providing insights into enzyme mechanisms.
Medicine: The compound has potential applications in drug development. Its ability to interact with biological targets makes it a candidate for the design of novel therapeutic agents.
Industry: In the industrial sector, (9H-Fluoren-9-yl)methyl (2-amino-2-oxoethyl)carbamate is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of (9H-Fluoren-9-yl)methyl (2-amino-2-oxoethyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition or modification of their activity. The fluorenyl group enhances the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
- (9H-Fluoren-9-yl)methyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate
- 2-Ethyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid
Uniqueness: (9H-Fluoren-9-yl)methyl (2-amino-2-oxoethyl)carbamate is unique due to its specific combination of a fluorenyl group and a carbamate moiety. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it suitable for a wide range of applications in scientific research and industry.
Properties
Molecular Formula |
C17H16N2O3 |
---|---|
Molecular Weight |
296.32 g/mol |
IUPAC Name |
9H-fluoren-9-ylmethyl N-(2-amino-2-oxoethyl)carbamate |
InChI |
InChI=1S/C17H16N2O3/c18-16(20)9-19-17(21)22-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15H,9-10H2,(H2,18,20)(H,19,21) |
InChI Key |
XGWGOMVAVWRQOC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.